molecular formula C14H11Cl2NO3 B020009 4'-Hydroxy Diclofenac-D4 (Major) CAS No. 254762-27-1

4'-Hydroxy Diclofenac-D4 (Major)

Cat. No. B020009
M. Wt: 316.2 g/mol
InChI Key: KGVXVPRLBMWZLG-RHQRLBAQSA-N
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Description

Synthesis Analysis

The synthesis of 4'-hydroxy diclofenac-D4 involves a multi-step process starting from deuterium-labeled phenyl acetic acid. Through a series of reactions including substitution, amidation, and Ullmann coupling, the target compound is obtained with high isotopic enrichment and chemical purity. This process highlights the complexity and precision required in synthesizing deuterium-labeled compounds for research and analytical applications (Li, 2012).

Molecular Structure Analysis

The molecular structure of 4'-hydroxy diclofenac and its interactions with cytochrome P450 enzymes have been studied to understand the drug's metabolism. X-ray crystallography and spectroscopic analysis reveal the binding modes and structural adaptations of these enzymes to facilitate the hydroxylation of diclofenac at the 4'-position, illustrating the specificity of drug-metabolizing enzymes towards substrates and highlighting the importance of molecular structure in drug metabolism (Xu et al., 2014; Wester et al., 2003).

Chemical Reactions and Properties

Diclofenac and its metabolites, including 4'-hydroxy diclofenac, undergo various chemical reactions in the environment, leading to the formation of multiple degradation products. These reactions include hydroxylation, decarboxylation, and conjugation with glucuronic acid. The formation of these metabolites and degradation products is crucial for understanding the environmental fate and potential impacts of diclofenac (Moreira et al., 2018; Huber et al., 2012).

Scientific Research Applications

Environmental Impact on Aquatic Species

4'-Hydroxy Diclofenac-D4, as a metabolite of diclofenac, has been studied for its environmental impact, particularly on aquatic species. A study by Islas-Flores et al. (2013) assessed the oxidative stress induced by diclofenac in common carp, highlighting the transformation of diclofenac to 4-hydroxy diclofenac in this process. They found significant increases in oxidative stress biomarkers in the liver and gills of exposed carps, indicating the potential environmental impact of this pharmaceutical agent on aquatic species (Islas-Flores et al., 2013).

Safety And Hazards

4’-Hydroxy Diclofenac-D4 (Major) is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It targets the respiratory system .

Future Directions

4’-Hydroxy Diclofenac-D4 (Major) is a certified reference material for highly accurate and reliable data analysis . It is used in neuroinflammation research .

properties

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXVPRLBMWZLG-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445204
Record name 4'-Hydroxy Diclofenac-D4 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy Diclofenac-D4 (Major)

CAS RN

254762-27-1
Record name 4'-Hydroxy Diclofenac-D4 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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